methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate
Overview
Description
Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound with the molecular formula C18H14ClNO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorobenzamido group and a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced via an amide coupling reaction. This involves the reaction of 4-chlorobenzoic acid with an amine derivative of the thiophene ring in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions would be essential to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the chlorobenzamido moiety can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorobenzamido)thiophene-2-carboxylate
- Methyl 3-(4-bromobenzamido)-5-phenylthiophene-2-carboxylate
- Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate
Uniqueness
Methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of both a chlorobenzamido group and a phenyl group on the thiophene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3S/c1-24-19(23)17-15(11-16(25-17)12-5-3-2-4-6-12)21-18(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLIGIWPLLWKFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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